molecular formula C10H20N2 B12051045 2H-Quinolizine-1-methanamine, octahydro- CAS No. 22342-32-1

2H-Quinolizine-1-methanamine, octahydro-

Cat. No.: B12051045
CAS No.: 22342-32-1
M. Wt: 168.28 g/mol
InChI Key: WSBDCEJEINRUML-UHFFFAOYSA-N
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Description

2H-Quinolizine-1-methanamine, octahydro- is a chemical compound with the molecular formula C10H19N It is a derivative of quinolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Quinolizine-1-methanamine, octahydro- typically involves the hydrogenation of quinolizine derivatives. One common method includes the reduction of quinolizine-1-methanone using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve complete hydrogenation.

Industrial Production Methods: In an industrial setting, the production of 2H-Quinolizine-1-methanamine, octahydro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-Quinolizine-1-methanamine, octahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine-1-methanone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinolizine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Quinolizine-1-methanone derivatives.

    Reduction: Fully saturated amine derivatives.

    Substitution: Substituted quinolizine derivatives with various functional groups.

Scientific Research Applications

2H-Quinolizine-1-methanamine, octahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-1-methanamine, octahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Lupinine: A naturally occurring alkaloid with a similar quinolizine structure.

    Octahydro-2H-quinolizine-1-methanol: A derivative with a hydroxyl group instead of an amine group.

Uniqueness: 2H-Quinolizine-1-methanamine, octahydro- is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other quinolizine derivatives.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBDCEJEINRUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398389
Record name 2H-Quinolizine-1-methanamine, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22342-32-1
Record name 2H-Quinolizine-1-methanamine, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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